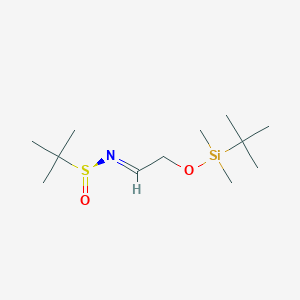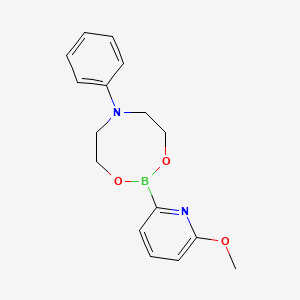![molecular formula C13H18N2O B1612707 3-[(4-Metilpiperazin-1-il)metil]benzaldehído CAS No. 859850-88-7](/img/structure/B1612707.png)
3-[(4-Metilpiperazin-1-il)metil]benzaldehído
Descripción general
Descripción
3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde is an organic compound with the molecular formula C13H18N2O It is characterized by the presence of a benzaldehyde group attached to a 4-methylpiperazine moiety
Aplicaciones Científicas De Investigación
3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mecanismo De Acción
Target of Action
It’s suggested that the compound could be useful in the development of inhibitors targeting mycobacterial trna modification .
Mode of Action
Given its potential role in the development of inhibitors targeting mycobacterial trna modification , it may interact with the enzymes involved in this process, thereby inhibiting the modification of tRNA.
Biochemical Pathways
Considering its potential role in inhibiting mycobacterial trna modification , it could affect the protein synthesis pathway in mycobacteria, as tRNA plays a crucial role in this process.
Result of Action
If it acts as an inhibitor of mycobacterial trna modification , it could potentially disrupt protein synthesis in mycobacteria, leading to inhibited growth or even death of the bacteria.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde typically involves the reaction of 4-methylpiperazine with benzaldehyde under controlled conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at room temperature or slightly elevated temperatures. The reaction is usually monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound in larger quantities while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid.
Reduction: 3-[(4-Methylpiperazin-1-yl)methyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives, depending on the specific electrophile used.
Comparación Con Compuestos Similares
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: A closely related compound with similar structural features.
N-methylpiperazinyl flavones: Compounds with therapeutic potential against neurodegenerative diseases.
Benzanilides: A class of compounds containing an anilide group substituted with a benzene ring.
Uniqueness
3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde is unique due to its specific combination of a benzaldehyde group and a 4-methylpiperazine moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.
Propiedades
IUPAC Name |
3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-14-5-7-15(8-6-14)10-12-3-2-4-13(9-12)11-16/h2-4,9,11H,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYYCUZQPBFXKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594531 | |
| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859850-88-7 | |
| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612630.png)
![Oxirane, 2,2',2''-[ethylidynetris(4,1-phenyleneoxymethylene)]tris-](/img/structure/B1612631.png)




![(1R,2R,5S,7R)-2,6,6-Trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane](/img/structure/B1612639.png)
![oxoniumylidynesilanide;N'-[2-(propylamino)ethyl]ethane-1,2-diamine](/img/structure/B1612641.png)
![2-[4-(4-Carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide;hydrochloride](/img/structure/B1612644.png)

